![molecular formula C8H15NO7 B3062183 methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate CAS No. 188679-87-0](/img/structure/B3062183.png)
methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose is an organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. This compound is characterized by its unique structure, which includes a methoxycarbamido group attached to the glucopyranose ring.
Vorbereitungsmethoden
The synthesis of 1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glucose derivatives.
Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the methoxycarbamido group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose can be compared with other similar compounds, such as:
1-Deoxy-1-Methoxycarbamido-Beta-D-Gluco-2-Heptulopyranosonamide: This compound has a similar structure but differs in the presence of additional functional groups.
N-(Methoxycarbonyl)-Beta-D-Glucopyranosylamine: Another related compound with slight structural variations.
Hexoses: Other hexose derivatives with different functional groups and properties.
The uniqueness of 1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188679-87-0 |
---|---|
Molekularformel |
C8H15NO7 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate |
InChI |
InChI=1S/C8H15NO7/c1-15-8(14)9-7-6(13)5(12)4(11)3(2-10)16-7/h3-7,10-13H,2H2,1H3,(H,9,14)/t3-,4-,5+,6-,7-/m0/s1 |
InChI-Schlüssel |
IZZJOGWXTFEDLL-ZYNSJIGGSA-N |
Isomerische SMILES |
COC(=O)N[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
Kanonische SMILES |
COC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.